molecular formula C18H18N2O3 B4646897 4-(2-phenoxybutanoyl)-3,4-dihydroquinoxalin-2(1H)-one

4-(2-phenoxybutanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B4646897
M. Wt: 310.3 g/mol
InChI Key: AVTXIJIWBMDGCZ-UHFFFAOYSA-N
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Description

4-(2-Phenoxybutanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenoxybutanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 2-phenoxybutanoyl chloride with 3,4-dihydroquinoxalin-2(1H)-one under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenoxybutanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Phenoxybutanoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific structural features, which combine the biological activity of the quinoxaline core with the functional versatility of the phenoxybutanoyl group. This combination enhances its potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

4-(2-phenoxybutanoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-16(23-13-8-4-3-5-9-13)18(22)20-12-17(21)19-14-10-6-7-11-15(14)20/h3-11,16H,2,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTXIJIWBMDGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-phenoxybutanoyl)-3,4-dihydroquinoxalin-2(1H)-one
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4-(2-phenoxybutanoyl)-3,4-dihydroquinoxalin-2(1H)-one
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4-(2-phenoxybutanoyl)-3,4-dihydroquinoxalin-2(1H)-one
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4-(2-phenoxybutanoyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 6
4-(2-phenoxybutanoyl)-3,4-dihydroquinoxalin-2(1H)-one

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